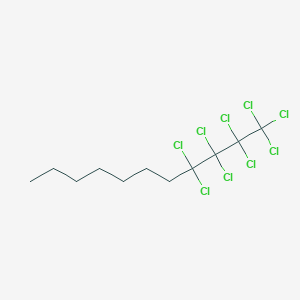
1,1,1,2,2,3,3,4,4-Nonachloroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4-Nonachloroundecane is a chlorinated hydrocarbon with the molecular formula C11H15Cl9 It is a highly chlorinated compound, which makes it relatively stable and resistant to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonachloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired positions on the undecane molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonachloroundecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Chlorinated carboxylic acids
Reduction: Less chlorinated hydrocarbons
Substitution: Compounds with functional groups replacing chlorine atoms
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonachloroundecane has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of chlorination on hydrocarbon stability and reactivity.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonachloroundecane involves its interaction with biological membranes and enzymes. Due to its high chlorination, it can disrupt membrane integrity and interfere with enzyme function. The compound may also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,3,3,4,4-Nonachlorodecane
- 1,1,1,2,2,3,3,4,4-Nonachlorododecane
Uniqueness
1,1,1,2,2,3,3,4,4-Nonachloroundecane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
219697-11-7 |
|---|---|
Molecular Formula |
C11H15Cl9 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonachloroundecane |
InChI |
InChI=1S/C11H15Cl9/c1-2-3-4-5-6-7-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-7H2,1H3 |
InChI Key |
UHGDVTKWTLCBDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















